R121919 is a synthetic, non-peptide, small molecule classified as a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [, , ]. It readily crosses the blood-brain barrier upon peripheral administration []. This property makes it a valuable tool in scientific research investigating the role of CRF1 in various physiological and pathological processes. Specifically, R121919 is used to understand the contribution of the CRF system, particularly CRF1, in animal models of stress, anxiety, depression, addiction, Alzheimer’s disease, and other conditions involving dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis [, , , , , , , , , , , , , , , , , , , , , , , ].
The synthesis of R121919 involves several key steps that utilize established organic chemistry techniques. The compound is characterized as a pyrazolo[2,3-a]pyrimidin-7-amine derivative, specifically 3-[6-(dimethylamino)-4-methyl-pyrid-3-yl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine. The synthesis process typically includes:
The detailed synthetic route is often described in terms of reaction conditions, yields, and purification methods .
R121919 has a complex molecular structure characterized by the following features:
The three-dimensional conformation of R121919 allows it to effectively interact with the corticotropin-releasing factor type 1 receptor, facilitating its antagonistic action .
R121919 primarily acts as an antagonist in biochemical assays targeting the corticotropin-releasing factor type 1 receptor. Its chemical reactivity is characterized by:
In vitro studies demonstrate that R121919 can inhibit the release of adrenocorticotropic hormone in response to stress stimuli, showcasing its potential therapeutic applications in stress-related disorders .
The mechanism of action for R121919 involves:
This antagonistic action highlights its potential utility in treating anxiety disorders and other stress-related conditions .
R121919 possesses several notable physical and chemical properties:
These properties are crucial for optimizing its pharmacokinetic profile and ensuring effective delivery to target sites within the body .
R121919 has been investigated for various scientific applications:
R121919 (NBI30775) is a potent non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF₁) receptor, with a binding affinity (Ki) of 2–5 nM against human CRF₁ receptors expressed in CHO cells [1] [6]. This high affinity is attributed to its pyrazolopyrimidine core structure, which facilitates optimal interactions with the receptor’s transmembrane domain [6]. Selectivity profiling reveals >1,000-fold lower affinity for CRF₂ receptors (Table 1), as well as negligible activity at 70+ other receptors, including monoamine transporters and neuropeptide-binding sites [1] [4]. This specificity positions R121919 as a critical tool for dissecting CRF₁-mediated physiological pathways.
Table 1: Receptor Binding Selectivity Profile of R121919
Receptor Type | Affinity (Ki, nM) | Selectivity Ratio (vs. CRF₁) |
---|---|---|
CRF₁ | 2–5 | 1 (reference) |
CRF₂ | >5,000 | >1,000 |
CRF-BP* | >10,000 | >2,000 |
Other GPCRs | >10,000 | >2,000 |
CRF-BP: Corticotropin-releasing factor binding protein [1] [6]
Functionally, R121919 exhibits insurmountable antagonism at CRF₁ receptors, characterized by non-competitive inhibition of CRF-induced cAMP accumulation (IC₅₀ = 4–8.5 nM in IMR-32 cells) [1] [6]. This contrasts with peptide-based antagonists (e.g., α-helical CRF₉₋₄₁), which show reversible, competitive kinetics. The kinetic basis for this insurmountability is linked to R121919’s slow dissociation rate (koff = 0.015 min⁻¹), prolonging receptor occupancy beyond equilibrium conditions [1] [8]. In vivo, this translates to dose-dependent suppression of stress-induced ACTH/corticosterone release in rats (75–90% inhibition at 10 mg/kg), with no intrinsic agonist activity at CRF₂ receptors [1] [7]. Notably, ethanol-dependent rats show normalized self-administration behaviors after R121919 treatment, confirming CRF₁-specific modulation of stress-related pathologies [7].
R121919 demonstrates rapid absorption after oral administration (Tmax = 1–2 h) and nonlinear pharmacokinetics due to CYP3A4/3A5-mediated metabolism into R142900 [4] [6]. Its half-life ranges from 1 h (single dose) to 4 h (repeated dosing) in rats, contrasting with longer half-lives of structurally distinct antagonists like CP-154,526 (t₁/₂ = 8 h) and antalarmin (t₁/₂ = 6 h) [1] [7]. Key pharmacokinetic distinctions include:
Table 2: Pharmacokinetic Comparison of CRF₁ Antagonists
Parameter | R121919 | CP-154,526 | Antalarmin |
---|---|---|---|
Oral bioavailability | Moderate (~40%) | Low (~20%) | High (>60%) |
Half-life (rat) | 1–4 h | ~8 h | ~6 h |
CNS penetration | High (log P = 4.8) | Moderate (log P = 3.9) | High (log P = 7.0) |
Metabolism | CYP3A4/5 | CYP2D6 | CYP3A4 |
R121919’s moderate lipophilicity (cLogP = 4.8) facilitates blood-brain barrier penetration, evidenced by ex vivo receptor occupancy assays showing >70% central CRF₁ blockade at 10 mg/kg [1] [4]. This contrasts with CP-154,526’s poorer brain penetration due to P-glycoprotein efflux, despite comparable in vitro potency [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7